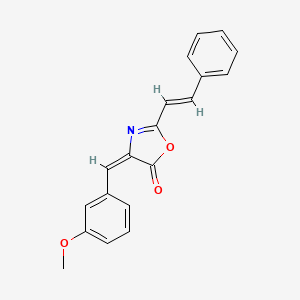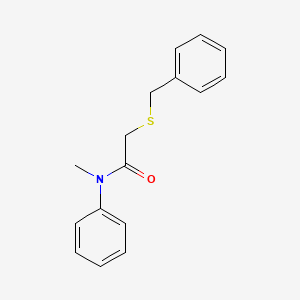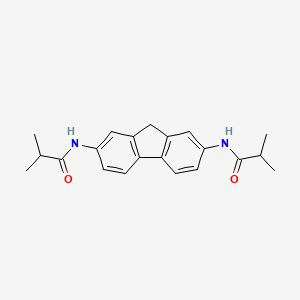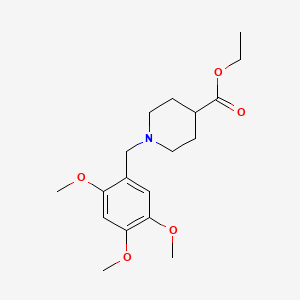![molecular formula C16H18N2O4S B5854103 2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)
2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ESI-09 and is a selective inhibitor of the RAC signaling pathway. The RAC pathway is involved in various cellular processes such as cell migration, adhesion, and proliferation. ESI-09 has been shown to have potential applications in cancer research, immunology, and neurobiology.
Mécanisme D'action
ESI-09 works by selectively inhibiting the RAC signaling pathway. The RAC pathway is involved in various cellular processes such as cell migration, adhesion, and proliferation. By inhibiting the RAC pathway, ESI-09 can modulate these cellular processes and potentially inhibit the growth of cancer cells, modulate the immune response, and treat neurodegenerative diseases.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects. In cancer research, ESI-09 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In immunology, ESI-09 has been shown to inhibit the activation of T cells, thereby modulating the immune response. In neurobiology, ESI-09 has been shown to have potential applications in the treatment of neurodegenerative diseases by inhibiting the aggregation of amyloid-beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages and limitations for lab experiments. One of the advantages of ESI-09 is its selectivity for the RAC pathway, which allows for targeted modulation of cellular processes. Another advantage is its potential applications in various fields of scientific research. One of the limitations of ESI-09 is its complex synthesis process, which requires expertise in organic chemistry. Another limitation is the need for further research to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for research on ESI-09. One direction is to further investigate its potential applications in cancer research, immunology, and neurobiology. Another direction is to optimize its synthesis process to make it more accessible for research. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, research is needed to develop more selective inhibitors of the RAC pathway with potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of ESI-09 involves several steps. The first step involves the reaction of 4-ethylphenylsulfonyl chloride with 4-aminophenol to form 4-{[(4-ethylphenyl)sulfonyl]amino}phenol. The second step involves the reaction of 4-{[(4-ethylphenyl)sulfonyl]amino}phenol with chloroacetyl chloride to form 2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide. The synthesis of ESI-09 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
ESI-09 has been shown to have potential applications in various fields of scientific research. In cancer research, ESI-09 has been shown to inhibit the growth of cancer cells by targeting the RAC pathway. In immunology, ESI-09 has been shown to modulate the immune response by inhibiting the activation of T cells. In neurobiology, ESI-09 has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-[4-[(4-ethylphenyl)sulfonylamino]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-12-3-9-15(10-4-12)23(20,21)18-13-5-7-14(8-6-13)22-11-16(17)19/h3-10,18H,2,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKJIUPYFAULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Ethylphenyl)sulfonylamino]phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)
![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)

![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)



